molecular formula C26H34O3Si2 B14597226 Triethoxy[2-(triphenylsilyl)ethyl]silane CAS No. 61210-76-2

Triethoxy[2-(triphenylsilyl)ethyl]silane

Cat. No.: B14597226
CAS No.: 61210-76-2
M. Wt: 450.7 g/mol
InChI Key: QLEZKMAUDOAMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of both triethoxysilyl and triphenylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilane with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Ph}_3\text{SiH} + \text{(EtO)}_3\text{SiH} \rightarrow \text{Ph}_3\text{SiCH}_2\text{CH}_2\text{Si(OEt)}_3 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

    Hydrolysis: Reaction with water to form silanols and ethanol.

    Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.

Common Reagents and Conditions

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the reaction.

    Condensation: Often carried out under mild heating to promote the elimination of by-products.

Major Products Formed

    Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.

    Hydrolysis: Formation of silanols and ethanol.

    Condensation: Formation of siloxane polymers.

Scientific Research Applications

Triethoxy[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.

Mechanism of Action

The mechanism of action of Triethoxy[2-(triphenylsilyl)ethyl]silane involves its ability to form stable Si-C and Si-O bonds. The compound can interact with various molecular targets through hydrosilylation and condensation reactions, leading to the formation of complex structures. These interactions are facilitated by the presence of reactive silicon-hydrogen and silicon-ethoxy groups.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Similar in structure but lacks the triphenylsilyl group.

    Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.

    Triethylsilane: Contains ethyl groups instead of ethoxy groups.

Uniqueness

Triethoxy[2-(triphenylsilyl)ethyl]silane is unique due to the presence of both triethoxysilyl and triphenylsilyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

61210-76-2

Molecular Formula

C26H34O3Si2

Molecular Weight

450.7 g/mol

IUPAC Name

triethoxy(2-triphenylsilylethyl)silane

InChI

InChI=1S/C26H34O3Si2/c1-4-27-31(28-5-2,29-6-3)23-22-30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,4-6,22-23H2,1-3H3

InChI Key

QLEZKMAUDOAMAK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.